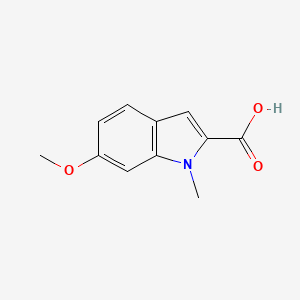

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Descripción general

Descripción

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 1H-indole-2-carboxylic acid followed by methoxylation. The reaction typically uses methyl iodide and potassium carbonate for methylation, and sodium methoxide for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as response surface methodology can be employed to optimize variables like temperature, solvent, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Overview

Recent studies have highlighted the antifungal properties of 6-methoxy-1-methyl-1H-indole-2-carboxylic acid. A significant study identified and characterized this compound as an antifungal metabolite produced by Bacillus toyonensis isolate OQ071612. The research focused on optimizing production conditions to enhance its efficacy.

Case Study: Production Optimization

The study utilized response surface methodology (RSM) to optimize the production of MICA. Key findings include:

- Optimal Conditions :

- Starch: 5 g/L

- Peptone: 5 g/L

- Agitation Rate: 150 rpm

- pH: 6

- Temperature: 40 °C

- Production Increase : The optimization process resulted in a production increase of approximately 3.49-fold compared to initial conditions.

Stability and Efficacy

MICA demonstrated stability within a pH range of 6-7 and at temperatures up to 50 °C. Its antifungal activity was confirmed against Candida albicans using agar cup–plate techniques, showing significant inhibition zones, which indicates its potential as a therapeutic agent in treating fungal infections .

D3 Receptor Antagonism

This compound has been explored for its potential as a selective D3 receptor antagonist. This research is crucial for developing new pharmacological agents targeting dopamine receptors, which are implicated in various neuropsychiatric disorders.

Key Findings

- Binding Affinity : Compounds derived from indole carboxylic acids exhibited high binding affinity for D3 receptors (Ki values ranging from 0.8 to 13.2 nM).

- Behavioral Pharmacology : These compounds are being investigated for their utility in behavioral pharmacology studies and as lead compounds for PET radiotracer development .

Synthesis of Novel Materials

The unique structural properties of this compound have led to its application in synthesizing novel materials, particularly in the development of organic semiconductors and polymers.

Research Insights

Studies have focused on the interaction of MICA with various substrates to create materials with enhanced electronic properties. The compound's ability to form stable complexes with metal ions has been investigated, potentially leading to applications in sensor technology and catalysis .

Data Table: Summary of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Antifungal | Produced by Bacillus toyonensis | Significant antifungal activity against C. albicans |

| Pharmacology | D3 receptor antagonist potential | High binding affinity (Ki = 0.8–13.2 nM) |

| Material Science | Synthesis of novel materials | Enhanced electronic properties observed |

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 6th position.

6-Methoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1st position.

Uniqueness

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent compared to similar compounds .

Actividad Biológica

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MICA) is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by relevant case studies and research findings.

Overview of Indole Derivatives

Indole derivatives are known for their ability to interact with multiple biological receptors, leading to a wide range of pharmacological effects. MICA, specifically, has been documented to exhibit antiviral , anticancer , antimicrobial , and anti-inflammatory properties, making it a compound of significant interest in medicinal chemistry and pharmacology.

Target Interaction

MICA binds with high affinity to various receptors, influencing cellular processes through modulation of signaling pathways. This interaction can lead to the activation or inhibition of specific enzymes and alteration in gene expression profiles.

Biochemical Pathways

The compound's biological activities are mediated through several biochemical pathways:

- Antifungal Activity : MICA has demonstrated antifungal effects by disrupting cell membrane integrity and inhibiting fungal growth mechanisms. It was produced by Bacillus toyonensis, highlighting its potential as a biopesticide or therapeutic agent against fungal infections .

- Anticancer Properties : Research indicates that MICA may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation .

MICA's stability is notable within a pH range of 6-7 and at temperatures up to 50 °C, which is essential for its application in various formulations . The compound has been characterized using advanced spectroscopic techniques, confirming its structural integrity and biological activity.

Antifungal Activity

A study focused on optimizing the production of MICA from Bacillus toyonensis reported significant antifungal activity against various pathogens. The optimal production conditions included:

- Starch concentration: 5 g/L

- Peptone concentration: 5 g/L

- Agitation rate: 150 rpm

- pH: 6

- Temperature: 40 °C

This optimization resulted in a 3.49-fold increase in MICA production, demonstrating the effectiveness of response surface methodology (RSM) in enhancing yield .

Anticancer Activity

In vitro studies have shown that MICA exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to MICA were tested against MCF-7 (breast cancer) cells, revealing IC50 values indicative of potent anticancer activity. The presence of methoxy and methyl groups enhances the compound's reactivity and biological efficacy compared to other indole derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains both methoxy and methyl groups | Antifungal, anticancer |

| 1-Methyl-1H-indole-2-carboxylic acid | Lacks the methoxy group at the 6th position | Limited biological activity |

| 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | Contains formyl group along with methoxy | Potentially enhanced reactivity |

The unique combination of functional groups in MICA contributes to its enhanced biological activities compared to related compounds.

Propiedades

IUPAC Name |

6-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXACSDHQSUBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360233 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-07-2 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.